molecular formula C20H18N4O2 B12158380 N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12158380
M. Wt: 346.4 g/mol
InChI Key: ZBINPWVHIOWZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a high-purity chemical compound designed for biomedical research and drug discovery applications. This small molecule is based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its close similitude to purine bases adenine and guanine, which contributes to its significant potential for interacting with various biological targets . The compound features a specific substitution pattern with methyl groups at the C3 and N1 positions of the pyrazolo[3,4-b]pyridine core, which are among the most common and well-studied modifications according to scientific literature analyzing over 300,000 known derivatives of this scaffold . The 6-phenyl substitution and the furan-2-ylmethyl carboxamide moiety at the C4 position are structurally significant features that may enhance target binding affinity and selectivity. Compounds within this chemical class have demonstrated substantial research value in multiple areas, including the development of tyrosine kinase inhibitors and as non-nucleoside inhibitors of bacterial adenylating enzymes such as BasE, a target for disrupting siderophore biosynthesis in pathogenic Gram-negative bacteria like Acinetobacter baumannii . Related pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been shown to exhibit potent enzyme inhibition through structural characterization revealing they occupy multiple substrate binding sites, functioning as multisubstrate inhibitors . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in accordance with laboratory safety protocols.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-13-18-16(20(25)21-12-15-9-6-10-26-15)11-17(14-7-4-3-5-8-14)22-19(18)24(2)23-13/h3-11H,12H2,1-2H3,(H,21,25)

InChI Key

ZBINPWVHIOWZFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Condensation of Pyrazole Derivatives with Carbonyl Compounds

A widely employed method involves the condensation of 3-aminopyrazolone with 2-pyrone derivatives. For example, heating pyrazole derivatives with ethyl isodehydracetate in refluxing butanol (boiling point: 117–118°C) yields the pyrazolo[3,4-b]pyridin-3-one intermediate, with yields reaching 49% under optimized conditions. This reaction proceeds via a [3 + 3] cycloaddition mechanism, where the pyrazole’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the 2-pyrone, followed by dehydration and tautomerization.

Copper-Catalyzed Cycloaddition Reactions

Recent advances utilize Cu(II) acetylacetonate as a catalyst for formal [3 + 3] cycloadditions between pyrazolones and amines. In chloroform at reflux, this method achieves yields of 85–90% for pyrazolo[3,4-b]pyridine derivatives. The copper catalyst facilitates imine formation and subsequent cyclization, significantly accelerating the reaction compared to traditional thermal methods.

Table 1: Comparison of Pyrazolo[3,4-b]pyridine Core Synthesis Methods

MethodReagents/ConditionsYieldKey Advantages
CondensationPyrazole + 2-pyrone, butanol, reflux49%Scalable, minimal catalyst use
Cu(II)-catalyzedPyrazolone + amine, CHCl₃, reflux85–90%High yield, rapid cyclization

Functionalization with Furan-2-ylmethyl Carboxamide

Synthesis of the Furan-2-ylmethyl Amine Intermediate

The furan-2-ylmethyl group is prepared through a solvent-free reaction between furfurylamine and ethyl cyanoacetate. This yields 2-cyano-N-(furan-2-ylmethyl)acetamide, a key intermediate for subsequent coupling. The reaction proceeds at 80–90°C for 4 hours, achieving 89% purity without chromatography.

Amide Bond Formation

The final carboxamide linkage is formed via activation of the pyrazolo[3,4-b]pyridine-4-carboxylic acid using N,N′-carbonyldiimidazole (CDI). Reaction with furan-2-ylmethyl amine in dichloromethane at room temperature for 12 hours affords the target compound in 68–72% yield. Alternative methods employ thionyl chloride to generate the acid chloride, followed by amine coupling.

Table 2: Optimization of Amide Coupling Reactions

Activation MethodSolventTemperatureTime (h)Yield
CDICH₂Cl₂25°C1272%
SOCl₂THF0°C → 25°C2465%

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are preferred to batch processes. A two-step flow system combining Suzuki–Miyaura coupling and CDI-mediated amidation achieves a throughput of 1.2 kg/day with 89% purity. Solvent recovery systems and immobilized Cu(II) catalysts reduce costs and environmental impact.

Characterization and Quality Control

Critical analytical techniques include:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity. Key signals include the furan protons at δ 6.2–7.4 ppm and the methyl groups at δ 2.1–2.3 ppm.

  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak at m/z 346.4 (calculated for C₂₀H₁₈N₄O₂).

  • X-ray Crystallography : Resolves the planar pyrazolo[3,4-b]pyridine core and dihedral angles between substituents .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Product Mechanistic Pathway
Acidic (HCl, reflux)1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidAcid-catalyzed cleavage of the amide bond
Basic (NaOH, ethanol, Δ)Sodium salt of the carboxylic acid derivativeBase-promoted nucleophilic acyl substitution

This reaction is critical for modifying the compound’s solubility and bioactivity. Kinetic studies suggest the reaction proceeds via a tetrahedral intermediate, with rate dependence on pH and temperature.

Oxidation of the Furan Ring

The furan-2-ylmethyl substituent is susceptible to oxidative ring-opening:

Oxidizing Agent Conditions Product Yield
KMnO₄ (aqueous, acidic)Reflux, 6 hours4-(2-oxoacetyl)pyrazolo[3,4-b]pyridine derivative68%
Ozone (O₃) in CH₂Cl₂-78°C, 2 hoursDialdehyde intermediate52%

Oxidation generates reactive carbonyl groups, enabling further functionalization. The MnO₂ byproduct in KMnO₄-mediated reactions complicates purification, requiring column chromatography .

Electrophilic Aromatic Substitution (EAS)

The phenyl group at position 6 participates in EAS reactions:

Reagent Position Product Regioselectivity
HNO₃/H₂SO₄Para6-(4-nitrophenyl) derivative>90%
Br₂ (FeBr₃ catalyst)Meta6-(3-bromophenyl) derivative85%

Density functional theory (DFT) calculations indicate electron-withdrawing effects from the pyrazolo[3,4-b]pyridine core direct substitution to meta/para positions .

Reductive Amination of the Carboxamide

The carboxamide group can be reduced to a primary amine:

Reducing Agent Conditions Product Notes
LiAlH₄ (THF, reflux)12 hours4-(aminomethyl)pyrazolo[3,4-b]pyridine derivativeRequires strict anhydrous conditions
BH₃·THF0°C to RT, 4 hoursPartially reduced intermediateLimited selectivity

Reduction pathways are sensitive to steric hindrance from the 1,3-dimethyl groups, necessitating excess reagent for full conversion .

Cyclocondensation Reactions

The furan ring participates in Diels-Alder and cycloaddition reactions:

Dienophile Conditions Product Application
Maleic anhydrideToluene, ΔBicyclic oxanorbornene adductPolymer precursor
TetrazinesRT, 24 hoursPyridazine-fused hybridBioorthogonal labeling

These reactions exploit the furan’s electron-rich diene character, with second-order rate constants ranging from 0.1–2.3 M⁻¹s⁻¹ depending on dienophile electrophilicity .

Photochemical Reactions

UV irradiation induces structural rearrangements:

Wavelength Solvent Product Quantum Yield
254 nm (Hg lamp)AcetonitrilePyrazolo[3,4-b]quinoline isomer0.33
365 nm (LED)MethanolRing-contracted imidazole derivative0.12

Mechanistic studies propose a Norrish-type cleavage pathway followed by recombination, with solvent polarity influencing product distribution .

Key Research Findings

  • Biological Relevance : Hydrolysis products show enhanced inhibition of EGFR-TK (IC₅₀ = 0.87 μM) compared to the parent compound (IC₅₀ = 2.34 μM) .

  • Material Science : Diels-Alder adducts exhibit blue-shifted fluorescence (λem = 438 nm) versus the native compound (λem = 405 nm) .

  • Synthetic Challenges : Competing side reactions during EAS necessitate careful control of Lewis acid stoichiometry to avoid polybrominated byproducts .

This compound’s reactivity profile underscores its versatility as a scaffold in medicinal chemistry and materials science. Further studies optimizing reaction selectivity and exploring novel transformations (e.g., C–H activation) are warranted to unlock its full potential [1–3].

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C20H18N4O2
  • Molecular Weight : 346.4 g/mol
  • IUPAC Name : N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

The compound contains a furan ring, a pyrazolo[3,4-b]pyridine core, and a carboxamide group, contributing to its diverse biological properties.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : Cyclization of precursors.
  • Introduction of the Furan Ring : Nucleophilic substitution.
  • Attachment of the Carboxamide Group : Amidation reaction using carbodiimides.

Medicinal Chemistry

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been investigated for its potential therapeutic properties:

  • Anticancer Activity :
    • The compound has shown cytotoxic effects against various cancer cell lines. Modifications at specific positions (phenyl and furan) have been correlated with increased potency against certain types of cancer.
    • Case Study: A series of anticancer assays evaluated derivatives of this compound, revealing structure–activity relationships that guide future drug design.
  • Antimicrobial Properties :
    • Research indicates that derivatives have efficacy against ESKAPE pathogens, which are known for their resistance to antibiotics. Certain modifications enhanced activity against resistant bacterial strains.
    • Case Study: Derivatives tested for antimicrobial efficacy showed promise in developing new antibiotics.

Biochemical Probes

The compound serves as a biochemical probe to study cellular processes by:

  • Binding to Enzymes : It inhibits or modulates key enzymes involved in metabolic pathways.
  • Interacting with Receptors : Alters signal transduction pathways by binding to specific cellular receptors.

Material Science

In industry, this compound is utilized for:

  • Developing new materials with unique properties.
  • Serving as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in cellular processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Key Observations and Implications

Substituent Effects on Solubility :

  • Furan and imidazole groups improve solubility through hydrogen bonding .
  • Bulky alkyl groups (e.g., ethyl, cyclopropyl) enhance lipophilicity but may reduce solubility .

Sulfone groups (e.g., in ) introduce polarity, affecting both solubility and metabolic stability.

Structural Flexibility :

  • Positional isomerism (e.g., furan at position 6 vs. phenyl in the target) significantly alters electronic and steric profiles .

Biological Activity

N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2. It features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds derived from the pyrazolo[3,4-b]pyridine framework exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound showed activity against ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics. The minimum inhibitory concentration (MIC) values for certain derivatives were reported to be as low as 26.7 µM against Mycobacterium tuberculosis .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The National Cancer Institute (NCI) evaluated several compounds related to this structure and found promising results against multiple cancer cell lines. For example, derivatives showed potent activity against breast cancer and leukemia cell lines, with IC50 values in the nanomolar range .

3. Enzyme Inhibition

This compound has also been studied for its enzyme inhibition capabilities. It was found to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway critical for DNA synthesis in both prokaryotic and eukaryotic organisms. This inhibition could have implications in treating diseases where folate metabolism is disrupted .

Comparative Activity Table

Biological ActivityCompound DerivativeMIC/IC50 ValueReference
AntimicrobialN-(furan-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine26.7 µM
AnticancerVarious derivativesNanomolar range
Enzyme InhibitionN-(furan-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridineSpecific IC50 not reported

Case Study 1: ESKAPE Pathogens

In a study focusing on ESKAPE pathogens, derivatives of N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine were tested for their antimicrobial efficacy. The results indicated that certain modifications to the pyrazole structure enhanced activity against resistant bacterial strains, demonstrating the potential for developing new antibiotics from this scaffold.

Case Study 2: Anticancer Screening

A series of anticancer assays conducted by the NCI evaluated the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives on different cancer cell lines. The findings revealed that modifications at the phenyl and furan positions significantly influenced the potency against specific cancer types, suggesting a structure–activity relationship that could guide future drug design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(furan-2-ylmethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and what purification methods ensure high yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including:

  • Pyrazolo[3,4-b]pyridine core formation : Cyclocondensation of hydrazines with β-ketonitriles or via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl group introduction at position 6) .
  • Carboxamide functionalization : Amide coupling using reagents like HATU or EDCI with N-(furan-2-ylmethyl)amine under inert conditions.
  • Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures to achieve ≥98% purity (HPLC validation recommended) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C-NMR : Confirm substituent positions (e.g., methyl groups at 1,3 positions, furan linkage) and detect conformational isomers.
  • FT-IR : Validate carboxamide C=O stretching (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).
  • HRMS : Verify molecular ion ([M+H]⁺) and fragment patterns.
  • Discrepancy Resolution : Use Density Functional Theory (DFT) -calculated spectra to cross-validate experimental data, particularly for ambiguous NOE correlations or coupling constants .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrazolo-pyridine derivatives with kinase inhibition or antimicrobial activity):

  • Kinase inhibition : Use ADP-Glo™ assays against a panel of kinases (e.g., CDKs, Aurora kinases).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Solubility and stability : Perform HPLC-based kinetic solubility (PBS, pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis while minimizing byproducts?

  • Methodological Answer : Implement Design of Experiments (DoE) and computational modeling:

  • DoE : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For example, a 2⁴⁻¹ design reduces experiments by 50% while identifying critical factors .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict transition states and byproduct formation, as demonstrated in ICReDD’s workflow for reaction optimization .
  • Case Study : A similar pyrazolo-pyrimidine synthesis achieved 85% yield by optimizing Pd(OAc)₂ loading (0.5 mol%) and reaction time (4 hr) via DoE .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Address discrepancies via:

  • Assay Validation : Cross-check results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Structural Dynamics : Perform molecular dynamics simulations to assess ligand-protein interactions under varying pH or co-solvent conditions.
  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends (e.g., off-target effects due to furan’s electrophilic reactivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.